molecular formula C49H87NO4 B571269 N-Tetracosanoyl-D-sphingosine 1-benzoate CAS No. 123446-98-0

N-Tetracosanoyl-D-sphingosine 1-benzoate

Cat. No.: B571269
CAS No.: 123446-98-0
M. Wt: 754.238
InChI Key: UGXMIJNTDRLPDS-ODNBOWEJSA-N
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Safety and Hazards

As a biochemical reagent, N-Tetracosanoyl-D-sphingosine 1-benzoate should be handled with care. It is intended for research use only and is not for sale to patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tetracosanoyl-D-sphingosine 1-benzoate typically involves the acylation of D-sphingosine with tetracosanoic acid (lignoceric acid) followed by esterification with benzoic acid. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide and ester bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, incorporating advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-Tetracosanoyl-D-sphingosine 1-benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines and alcohols .

Mechanism of Action

N-Tetracosanoyl-D-sphingosine 1-benzoate exerts its effects by integrating into lipid membranes due to its structural similarity to endogenous sphingolipids. This integration influences membrane properties such as fluidity and permeability, which in turn affects various cellular processes. The compound can modulate signal transduction pathways, membrane trafficking, and protein sorting by altering the organization of lipid rafts and other membrane microdomains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its long acyl chain (24 carbons) and the presence of a benzoate ester group. These structural features confer distinct biophysical properties, such as enhanced membrane stability and specific interactions with membrane proteins, making it a valuable tool for studying lipid membranes and developing lipid-based biomaterials .

Properties

IUPAC Name

[(E,2R,3S)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXMIJNTDRLPDS-ODNBOWEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](COC(=O)C1=CC=CC=C1)[C@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H87NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745569
Record name (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

754.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123446-98-0
Record name (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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